1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[(4-methylphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16-10-12-18(13-11-16)26-15-22-24-20-8-4-5-9-21(20)25(22)14-17-6-2-3-7-19(17)23/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJZAQSBDQXGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a base such as potassium carbonate.
Attachment of p-Tolyloxy Group: The p-tolyloxy group can be attached through an etherification reaction using p-tolyl alcohol and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Benzimidazole derivatives, including 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, have demonstrated significant antimicrobial properties. Studies indicate that modifications in the structure of benzimidazoles can enhance their efficacy against various bacterial and fungal strains. For instance, derivatives have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria as well as fungi, showing promising results in inhibiting microbial growth .
Anticancer Potential
Research has shown that benzimidazole derivatives exhibit anticancer activity by targeting specific pathways involved in tumor growth. The compound's structural similarities to purine nucleotides suggest it may interfere with cellular processes critical for cancer cell proliferation. In vitro studies have reported that certain benzimidazole derivatives possess cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells .
Synthesis and Structural Modifications
The synthesis of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions that can include condensation reactions and substitutions to introduce the desired functional groups. The presence of the chlorobenzyl and tolyloxy groups is significant as these modifications can enhance solubility and biological activity.
Table: Synthesis Pathways for Benzimidazole Derivatives
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Condensation | Benzaldehyde + 2-aminobenzimidazole |
| 2 | Alkylation | Alkyl halide (e.g., 2-chlorobenzyl) |
| 3 | Ether Formation | p-Tolyloxy methylation |
| 4 | Purification | Recrystallization |
Therapeutic Uses
The therapeutic applications of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole are primarily focused on its antimicrobial and anticancer properties. Given the increasing resistance of pathogens to conventional antibiotics, compounds like this one could be crucial in developing new antimicrobial agents.
Additionally, the anticancer properties suggest potential use in oncology, particularly in designing targeted therapies that minimize side effects while maximizing efficacy against malignant cells. Future studies could explore its role in combination therapies to enhance the effectiveness of existing cancer treatments.
Case Studies and Research Findings
Several studies have documented the biological evaluation of benzimidazole derivatives:
- Antimicrobial Studies : A study evaluated various synthesized benzimidazole derivatives against a range of microbial pathogens, demonstrating significant antibacterial and antifungal activities at varying concentrations .
- Anticancer Activity : Research on structurally similar compounds has shown potent activity against colorectal cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Anticancer Activity
Compound 67 (6-Chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole) :
- Structural Difference : A 6-chloro substituent on the benzimidazole core instead of a 1-(2-chlorobenzyl) group.
- Bioactivity : Exhibits potent activity against A549 (lung) and A498 (kidney) cancer cell lines (IC₅₀ = 0.08 µM) but lower potency compared to analogs like compound 30 (IC₅₀ = 0.02–0.04 µM) .
- SAR Insight : The absence of the 2-chlorobenzyl group at position 1 may reduce steric hindrance or alter binding interactions, leading to reduced efficacy compared to the target compound.
- Compound 30 (6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole): Structural Difference: A 4-fluorobenzyl group at position 2 instead of p-tolyloxymethyl. Bioactivity: Demonstrates superior activity against HeLa (cervical) and A375 (melanoma) cells (IC₅₀ = 0.02–0.04 µM) . SAR Insight: Fluorine’s electronegativity may enhance target binding compared to the methyl group in p-tolyloxy, but the target compound’s p-tolyloxymethyl group could improve lipophilicity and membrane permeability.
Substituted Benzyl Groups and Pharmacokinetics
- 1-(2-Substituted Benzyl)-Benzimidazoles (Anticonvulsant Analogs) :
- Structural Difference : Varied substituents (e.g., nitro, methoxy) on the benzyl group at position 1.
- Bioactivity : Compounds with 2-chloro or 2-nitro benzyl groups showed potent anticonvulsant activity in rodent models .
- SAR Insight : The 2-chlorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents, but its anticancer focus suggests divergent mechanistic targets.
Phenoxyalkyl Substituents and Toxicity
- Compound 68 (5(6)-Chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole): Structural Difference: A 4-hydroxyphenoxy group instead of p-tolyloxy. Bioactivity: Active against A549 and A498 cells (IC₅₀ = 0.08 µM) with low toxicity to normal HEK293 cells . SAR Insight: Hydroxyl groups may improve solubility but reduce metabolic stability compared to the methyl group in p-tolyloxy, which balances lipophilicity and bioavailability.
Key Data Tables
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
Table 2: Structural and Functional Comparisons
| Feature | Target Compound | Compound 67 | Compound 30 |
|---|---|---|---|
| Position 1 Substituent | 2-Chlorobenzyl | None | None |
| Position 2 Substituent | p-Tolyloxymethyl | p-Tolyloxymethyl | 4-Fluorobenzyl |
| Key Bioactivity | Anticancer (inferred) | Anticancer | Anticancer |
| Lipophilicity | High (methyl group) | Moderate | High (fluorine) |
Research Findings and Implications
- Anticancer Optimization : The 2-chlorobenzyl group may enhance interaction with hydrophobic pockets in kinase targets, while the p-tolyloxymethyl group provides steric bulk to improve selectivity .
- Toxicity Profile: Analogs with similar substitution patterns exhibit lower toxicity to normal cells than methotrexate, suggesting a favorable therapeutic index for the target compound .
- Synthetic Accessibility : Benzimidazole cores are typically synthesized via condensation of o-phenylenediamine with aldehydes, followed by functionalization at positions 1 and 2 using alkylation or nucleophilic substitution .
Biological Activity
1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.
Synthesis
The synthesis of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2-chlorobenzyl chloride with 2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole under appropriate conditions, often utilizing base catalysts to facilitate the formation of the desired product. The purity and structure of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole have shown promising results against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through modulation of key signaling pathways.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole | A431 (human epidermoid carcinoma) | <10 | Induction of apoptosis |
| Other benzimidazole derivatives | MCF-7 (breast cancer) | <15 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | <20 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzimidazole derivatives can exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various benzimidazole derivatives, including the target compound, and tested their efficacy against several cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in A431 cells with an IC50 value lower than many existing chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzimidazole derivatives. The study found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its utility in treating infections caused by resistant strains .
Mechanistic Insights
The biological activity of 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can be attributed to its ability to interact with specific biological targets. For example, its structure allows it to bind effectively to DNA or proteins involved in cell cycle regulation, leading to apoptosis in cancer cells. Additionally, its lipophilic nature enhances its permeability across cellular membranes, facilitating its action against microbial pathogens.
Q & A
Q. What synthetic routes are recommended for synthesizing 1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, and what are their key methodological considerations?
The compound can be synthesized via one-pot, two-step protocols using acid catalysts or base-mediated cyclization. For example:
- Catalytic Method : A C-SO₃H catalyst enables efficient coupling of 2-chlorobenzyl chloride with pre-functionalized benzimidazole intermediates in DMSO at 80–100°C, yielding 83–85% product. This method minimizes side reactions and avoids toxic solvents .
- Base-Mediated Route : Potassium carbonate (K₂CO₃) in refluxing MeOH facilitates nucleophilic substitution between 2-(p-tolyloxymethyl)benzimidazole and 2-chlorobenzyl chloride, achieving ~80% yield. Excess base (2–3 eq) is critical to neutralize HCl byproducts .
Q. Key Considerations :
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Primary Techniques :
Q. Supplementary Methods :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (degradation onset ~250°C) .
- Fluorescence Spectroscopy : Evaluate photophysical properties (λem ~450 nm) for potential optoelectronic applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data across studies, particularly in NMR assignments?
Discrepancies in chemical shifts may arise from solvent effects , conformational flexibility , or impurity interference . For example:
Q. What computational strategies are used to predict biological activity or binding modes of this compound?
Q. How does structural modification of the benzimidazole core or substituents influence antimicrobial activity?
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Design :
Q. What strategies are recommended to improve the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
